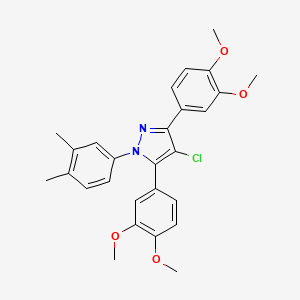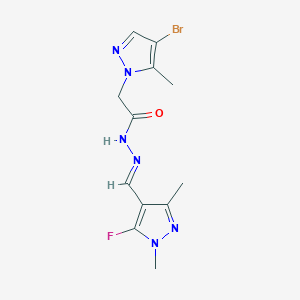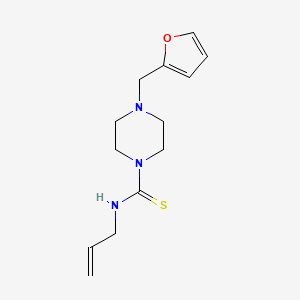![molecular formula C19H12ClF5N4O3S B14926114 (5-Chlorothiophen-2-yl){7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone](/img/structure/B14926114.png)
(5-Chlorothiophen-2-yl){7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-CHLORO-2-THIENYL)[7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE” is a complex organic molecule that features multiple functional groups, including a thienyl group, a difluoromethoxy group, a methoxy group, and a trifluoromethyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the thienyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethoxy and methoxy groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
Construction of the triazolopyrimidine core: This may involve cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.
Final assembly: The final steps would involve coupling the various fragments under conditions that preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and strong bases or acids are often employed.
Major Products
The major products of these reactions will depend on the specific conditions used but may include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They may also serve as ligands in coordination chemistry.
Biology
In biological research, these compounds can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry
In industry, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-CHLORO-2-THIENYL)[7-[4-(METHOXY)-3-METHOXYPHENYL]-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE
- (5-CHLORO-2-THIENYL)[7-[4-(DIFLUOROMETHOXY)-3-HYDROXYPHENYL]-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE
Uniqueness
The unique combination of functional groups in the compound “(5-CHLORO-2-THIENYL)[7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE” provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, from drug development to materials science.
Propriétés
Formule moléculaire |
C19H12ClF5N4O3S |
|---|---|
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
(5-chlorothiophen-2-yl)-[7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone |
InChI |
InChI=1S/C19H12ClF5N4O3S/c1-31-10-6-8(2-3-9(10)32-17(21)22)14-13(15(30)11-4-5-12(20)33-11)16(19(23,24)25)28-18-26-7-27-29(14)18/h2-7,14,17H,1H3,(H,26,27,28) |
Clé InChI |
IHJOUEVMRLWHHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(S4)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-{[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]imino}-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14926036.png)



![(4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid](/img/structure/B14926062.png)
![4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926068.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926082.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926089.png)

![N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B14926101.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926108.png)
![N-cyclopropyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926118.png)
![ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B14926123.png)
